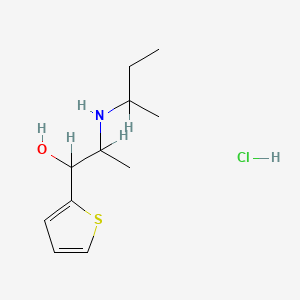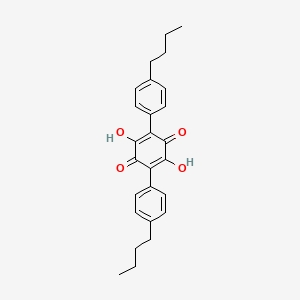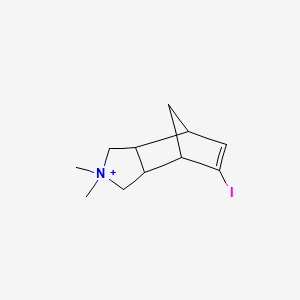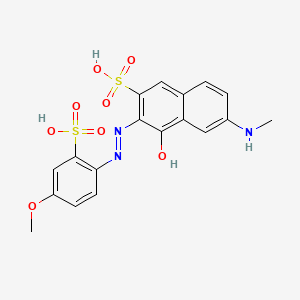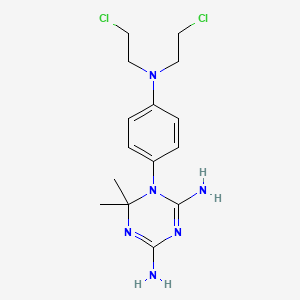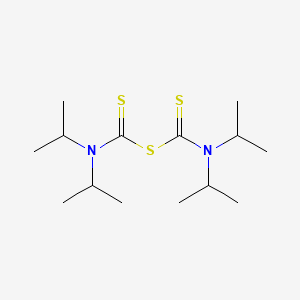
n,n,n',n'-Tetrapropan-2-yldicarbonotrithioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability under specific conditions. This compound is characterized by the presence of multiple functional groups, which contribute to its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide typically involves the reaction of propan-2-ylamine with carbon disulfide and a suitable halogenating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .
Industrial Production Methods: Industrial production of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment for precise control of reaction parameters and efficient separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates. It is also employed in catalysis and as a ligand in coordination chemistry .
Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
n,n,n’,n’-Tetrapropan-2-ylphosphorodiamidite: Similar in structure but contains phosphorus instead of sulfur.
n,n,n’,n’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxyl groups instead of carbonotrithioic groups.
Uniqueness: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is unique due to its carbonotrithioic functional groups, which impart distinct reactivity and stability. This makes it particularly useful in specific chemical reactions and industrial applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
4376-86-7 |
|---|---|
Molecular Formula |
C14H28N2S3 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
di(propan-2-yl)carbamothioyl N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/C14H28N2S3/c1-9(2)15(10(3)4)13(17)19-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
OBBSBBMAXANVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SC(=S)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


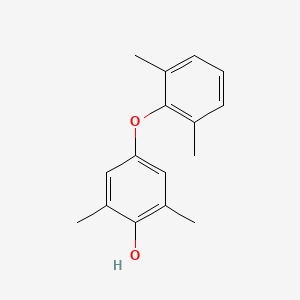

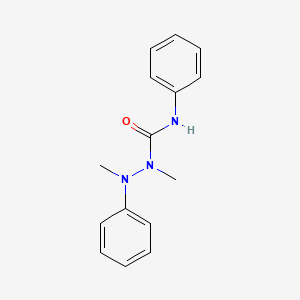
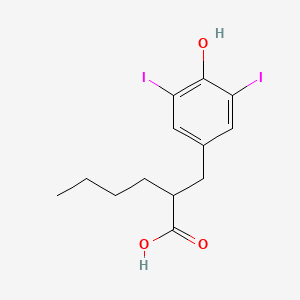
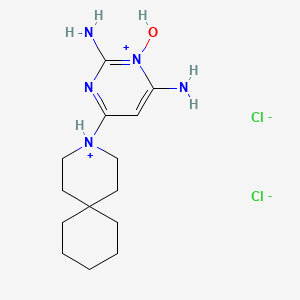
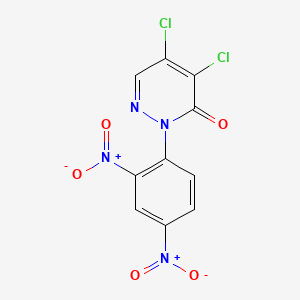
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
